Benzyl cycloheptanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl cycloheptanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c16-15(14-10-6-1-2-7-11-14)17-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFDBROWTXLRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Benzyl Cycloheptanecarboxylate
Direct Esterification Approaches
Direct esterification, the reaction between a carboxylic acid and an alcohol, represents the most straightforward route to esters. The development of novel catalytic systems has significantly broadened the scope and applicability of this fundamental transformation.
The acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. organic-chemistry.orgmasterorganicchemistry.com The reaction between cycloheptanecarboxylic acid and benzyl (B1604629) alcohol proceeds via a reversible nucleophilic acyl substitution.
Mechanism: The mechanism involves several equilibrium steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the cycloheptanecarboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.commasterorganicchemistry.com
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.commasterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, benzyl cycloheptanecarboxylate. masterorganicchemistry.com
Reaction Optimization: Being an equilibrium process, the Fischer-Speier esterification requires specific strategies to drive the reaction towards the product side and maximize the yield. organic-chemistry.org Key optimization parameters include:
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, either cycloheptanecarboxylic acid or benzyl alcohol), shifts the equilibrium to favor ester formation according to Le Châtelier's principle. masterorganicchemistry.comcerritos.edu
Removal of Water: The continuous removal of water as it is formed is a highly effective method to drive the reaction to completion. organic-chemistry.orgpatsnap.com This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene (B151609). operachem.comresearchgate.net
Catalyst Selection: Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used catalysts. masterorganicchemistry.comoperachem.com The choice and concentration of the catalyst can significantly influence the reaction rate.
Temperature: The reaction is typically conducted under reflux conditions to increase the reaction rate. The temperature is determined by the boiling point of the alcohol or the solvent used for azeotropic water removal. cerritos.edupatsnap.com
A typical laboratory procedure would involve refluxing a mixture of cycloheptanecarboxylic acid, benzyl alcohol, a catalytic amount of p-toluenesulfonic acid in toluene, with continuous removal of water using a Dean-Stark trap. operachem.comresearchgate.net Another approach involves a solvent-free reaction assisted by a rotary evaporator under vacuum, which can significantly reduce reaction times. organic-chemistry.org
Transition metal catalysis has emerged as a powerful tool for the synthesis of esters, often providing milder reaction conditions and alternative reaction pathways compared to traditional acid catalysis.
Palladium catalysts offer a novel approach to the synthesis of benzyl esters through the direct C-H activation of toluene. This method provides an atom-economical alternative by using the hydrocarbon directly as the benzyl source. organic-chemistry.orgnih.gov
A notable protocol involves the palladium-catalyzed benzylation of carboxylic acids with toluene via benzylic C-H acyloxylation. organic-chemistry.orglabxing.com In this reaction, a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), facilitates the coupling of a carboxylic acid with toluene in the presence of an oxidant.
Reaction Conditions for Palladium-Catalyzed Benzylation:
| Component | Role | Example |
|---|---|---|
| Carboxylic Acid | Substrate | Cycloheptanecarboxylic Acid |
| Benzyl Source | Reagent | Toluene |
| Catalyst | C-H Activation | Pd(OAc)₂ |
| Additive | Promoter | Trifluoromethanesulfonic acid, N,N-dimethylacetamide (DMA) |
| Oxidant | Catalyst Regeneration | Oxygen (1 atm) |
The proposed mechanism suggests that the cleavage of the C-H bond is the rate-determining step. The catalytic cycle likely involves the formation of a benzyl-palladium(II) species, which then undergoes nucleophilic attack by the carboxylate, followed by reductive elimination to yield the benzyl ester and a palladium(0) species. organic-chemistry.org Oxygen serves to reoxidize the Pd(0) back to the active Pd(II) state. organic-chemistry.org This methodology avoids the pre-functionalization of toluene (e.g., to benzyl bromide) and demonstrates good functional group tolerance. organic-chemistry.orglabxing.com
Iron, being an abundant, inexpensive, and relatively non-toxic metal, has garnered significant attention as a catalyst for "green" chemical transformations. acs.orgepa.gov Iron-based catalysts have been successfully employed in esterification reactions through various mechanisms.
One effective method is the direct condensation of carboxylic acids and alcohols catalyzed by iron(III) acetylacetonate (B107027) [Fe(acac)₃]. researchgate.net This system efficiently catalyzes the esterification of various primary and secondary alcohols in a refluxing solvent like xylene, without the need for a separate dehydrating agent. researchgate.net
Another innovative approach involves the use of ionic iron(III) complexes containing an imidazolinium cation for the esterification of primary benzylic C-H bonds with carboxylic acids. organic-chemistry.org This reaction utilizes an oxidant, such as di-tert-butyl peroxide (DTBP), to facilitate the coupling. organic-chemistry.org The protocol shows broad substrate scope and tolerates sterically hindered starting materials. organic-chemistry.org
Representative Iron-Catalyzed Esterification Conditions:
| Catalyst System | Reactants | Oxidant | Solvent | Key Features |
|---|---|---|---|---|
| Fe(acac)₃ | Carboxylic Acid + Alcohol | None | Xylene (reflux) | Environmentally benign, moisture-stable catalyst. researchgate.net |
| Ionic Iron(III) Complex | Carboxylic Acid + Toluene | DTBP | Toluene | Direct functionalization of benzylic C-H bonds. organic-chemistry.org |
These iron-catalyzed systems represent a significant advancement towards more sustainable and economical ester synthesis.
Niobium compounds have been recognized as effective Lewis acid catalysts for various organic transformations, including esterification. Niobium pentachloride (NbCl₅) can be used either as a stoichiometric reagent or as a catalyst for the synthesis of benzyl esters. researchgate.net
In a stoichiometric approach, solid NbCl₅ can react with a 1:1 molar ratio of a carboxylic acid and benzyl alcohol at room temperature to produce the corresponding benzyl ester. researchgate.net
For a catalytic process, NbCl₅ can be grafted onto a support material like silica (B1680970) gel. This heterogeneous catalyst can then be used in smaller quantities (e.g., 10% w/w relative to the alcohol) to promote the esterification at elevated temperatures (reflux). researchgate.net The use of a solid-supported catalyst simplifies product purification and allows for catalyst recycling.
In the quest for more environmentally friendly synthetic methods, organocatalysis and metal-free strategies have emerged as powerful alternatives to metal-based systems. These approaches avoid the issues of metal toxicity and contamination of the final product.
One prominent organocatalytic method is the N-Heterocyclic Carbene (NHC)-catalyzed oxidative esterification. In this reaction, an aldehyde is converted into an ester in the presence of an alcohol. rsc.org The NHC catalyst activates the aldehyde to form a Breslow intermediate, which is then oxidized to an acyl azolium species. This activated intermediate readily reacts with an alcohol, like benzyl alcohol, to form the ester. mdpi.com Various oxidants can be used, including molecular oxygen, making it a potentially very green process. rsc.org While this method starts from an aldehyde derivative of cycloheptanecarboxylic acid, it represents a key metal-free pathway.
Another important metal-free approach is dehydrative esterification catalyzed by phosphoric acid derivatives. organic-chemistry.orgresearchgate.net For instance, a simple 2,2'-biphenol-derived phosphoric acid can effectively catalyze the esterification of an equimolar mixture of a carboxylic acid and an alcohol in a solvent like toluene at 100 °C. organic-chemistry.orgscilit.com A significant advantage of this system is that it does not require the removal of water, simplifying the experimental setup. organic-chemistry.org The catalyst is thought to act through acid-base cooperative activation. organic-chemistry.org
Comparison of Metal-Free Esterification Strategies:
| Catalytic System | Starting Materials | Key Features |
|---|---|---|
| N-Heterocyclic Carbene (NHC) | Aldehyde + Alcohol | Metal-free, oxidative conditions, mild reaction. rsc.orgnih.govrsc.org |
These organocatalytic and metal-free methods offer mild and selective conditions for the synthesis of esters like this compound, aligning with the principles of sustainable chemistry.
Transition Metal-Catalyzed Syntheses
Indirect Synthetic Routes
Indirect synthetic routes to this compound involve the transformation of precursor molecules and offer versatility in starting materials and reaction conditions. These methods include the reaction of carboxylic acid salts with benzyl halides, transesterification processes, and innovative chemoenzymatic and biocatalytic pathways.
A well-established method for the synthesis of benzyl esters is the reaction of a carboxylate salt with a benzyl halide. In the case of this compound, this involves the reaction of a cycloheptanecarboxylate salt, typically an alkali metal salt such as sodium or potassium cycloheptanecarboxylate, with a benzyl halide like benzyl bromide or benzyl chloride.
The reaction is a nucleophilic substitution, where the carboxylate anion acts as the nucleophile and displaces the halide from the benzylic carbon. The general scheme for this reaction is as follows:
C7H13COOM + C6H5CH2X → C7H13COOCH2C6H5 + MX
Where:
M = Alkali metal (e.g., Na, K)
X = Halogen (e.g., Cl, Br)
This method is often favored for its reliability and the ready availability of the starting materials. The choice of solvent is crucial for the reaction's success, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly employed to facilitate the dissolution of the carboxylate salt and promote the reaction kinetics. The formation of salts as byproducts, however, can reduce the economic feasibility of these processes due to disposal requirements. organic-chemistry.org
Transesterification is a versatile and widely applied process for the synthesis of esters, including this compound. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to produce a new ester and a new alcohol. For the synthesis of this compound, a lower alkyl ester of cycloheptanecarboxylic acid, such as methyl or ethyl cycloheptanecarboxylate, can be reacted with benzyl alcohol.
The general reaction is as follows:
C7H13COOR' + C6H5CH2OH ⇌ C7H13COOCH2C6H5 + R'OH
Where:
R' = Lower alkyl group (e.g., CH3, C2H5)
This equilibrium-driven reaction is typically catalyzed by an acid or a base. To drive the equilibrium towards the product side, the lower boiling alcohol (R'OH) is often removed by distillation as it is formed. Various catalysts can be employed, including mineral acids (like sulfuric acid), metal alkoxides, and more recently, heterogeneous catalysts to simplify product purification. A tetranuclear zinc cluster has been shown to be an effective catalyst for transesterification under mild conditions. researchgate.net
The application of enzymes in organic synthesis has gained significant traction due to their high selectivity and mild reaction conditions. nih.gov Lipases are particularly effective biocatalysts for esterification and transesterification reactions. nih.gov In a chemoenzymatic approach to this compound, a lipase (B570770) can be used to catalyze the esterification of cycloheptanecarboxylic acid with benzyl alcohol.
The reaction is as follows:
C7H13COOH + C6H5CH2OH --(Lipase)--> C7H13COOCH2C6H5 + H2O
This biocatalytic method offers several advantages, including high chemo-, regio-, and stereoselectivity, which can be crucial when dealing with more complex substrates. The reactions are typically carried out in organic solvents to shift the equilibrium towards ester synthesis by minimizing the concentration of water. Immobilized enzymes are often used to facilitate catalyst recovery and reuse, making the process more cost-effective and sustainable. mdpi.com The use of enzymes can also lead to the production of esters that are considered "natural," which is advantageous in the flavor and fragrance industries. nih.gov
Green Chemistry Perspectives in Synthesis
Green chemistry principles are increasingly influencing the design of synthetic routes to minimize environmental impact and enhance sustainability. For the synthesis of this compound, this translates to the development of solvent-free methodologies and the optimization of atom economy.
Solvent-free reactions are a cornerstone of green chemistry, as they eliminate the environmental and health hazards associated with many organic solvents. For the synthesis of this compound, a solvent-free transesterification process is a viable and environmentally friendly option. researchgate.net This can be achieved by heating a mixture of a lower alkyl cycloheptanecarboxylate, benzyl alcohol, and a suitable catalyst, with the volatile alcohol byproduct being removed under reduced pressure.
Additionally, solvent-free benzylation of alcohols using benzyl alcohol itself as the benzylating agent, catalyzed by a solid acid catalyst, has been reported for related systems. wikipedia.org This approach avoids the use of more hazardous benzyl halides and minimizes waste. Such methodologies not only reduce the environmental footprint but can also lead to higher reaction rates and easier product isolation.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org It is a key metric in green chemistry, with the ideal reaction having a 100% atom economy, where all the atoms of the reactants are incorporated into the final product. jocpr.com
The atom economy for different synthetic routes to this compound can be calculated and compared to assess their relative "greenness."
Reaction of Carboxylic Acid Salts with Benzyl Halides: This route has a lower atom economy due to the formation of a salt byproduct (e.g., NaCl or NaBr).
Atom Economy (%) = [Molecular Weight of Product / (Molecular Weight of Carboxylate Salt + Molecular Weight of Benzyl Halide)] x 100
Transesterification: The atom economy depends on the starting ester. The byproduct is a lower alcohol.
Atom Economy (%) = [Molecular Weight of Product / (Molecular Weight of Starting Ester + Molecular Weight of Benzyl Alcohol)] x 100
Direct Esterification (including chemoenzymatic): This route is highly atom-economical as the only byproduct is water.
Atom Economy (%) = [Molecular Weight of Product / (Molecular Weight of Carboxylic Acid + Molecular Weight of Benzyl Alcohol)] x 100
By prioritizing reactions with higher atom economy, chemists can significantly reduce waste generation at the molecular level, contributing to more sustainable chemical manufacturing processes.
Design and Application of Reusable Catalytic Systems
The development of sustainable and economically viable chemical processes has driven significant research into reusable catalytic systems. In the context of esterification reactions, such as the synthesis of this compound, reusable catalysts offer numerous advantages over conventional homogeneous catalysts, including simplified product purification, reduced waste generation, and the potential for continuous processing. The design of these systems focuses on immobilizing an active catalytic species onto a stable, insoluble support, which facilitates easy separation from the reaction mixture and subsequent reuse. While specific studies on reusable catalysts for the direct synthesis of this compound are not extensively documented, principles derived from analogous esterification processes provide a strong foundation for their potential design and application.
Key strategies in this field involve the use of immobilized enzymes, such as lipases, and various solid acid catalysts supported on materials like polymers or magnetic nanoparticles. These systems are designed to provide high catalytic activity and stability over multiple reaction cycles.
Immobilized Enzyme Systems
Enzymatic catalysis, particularly using lipases, has emerged as a green alternative for ester synthesis due to the high selectivity and mild reaction conditions employed. Immobilization is crucial for their industrial application, enhancing stability and enabling reuse. Lipases from various sources, such as Candida antarctica (CALB), Pseudomonas fluorescens (PFL), and Thermomyces lanuginosus (TLL), have been successfully immobilized on different supports, including acrylic resins and silica particles. nih.gov
The performance of these biocatalysts has been demonstrated in the synthesis of various short-chain flavor esters. For instance, PFL immobilized on silica coated with octyl groups (PFL-octyl-silica) has shown high conversion rates (over 95%) in the esterification of acids like acetic acid and butyric acid with alcohols such as ethanol (B145695) and 1-butanol. nih.gov The operational stability of these systems is a key feature; some immobilized lipases can be reused for multiple cycles with minimal loss of activity. daneshyari.com
| Catalyst System | Reactants | Product | Conversion Rate (after 24h) | Reusability |
| PFL-octyl-silica | Butyric acid + 1-Butanol | Butyl butyrate | >95% | High stability over several cycles researchgate.net |
| IMMCALB-T2-350 | Oleic acid + Fructose | Fructose oleate | Up to 96% | High operational stability nih.govresearchgate.net |
| Novozym 435 (CALB) | Butyric acid + Ethanol | Ethyl butyrate | >90% | Retained >80% activity after 9 cycles daneshyari.com |
| Lipozyme RM-IM | Butyric acid + Ethanol | Ethyl butyrate | >90% | Reusable for 5 cycles daneshyari.com |
Magnetic Nanoparticle-Based Catalysts
A significant advancement in catalyst recyclability is the use of magnetic nanoparticles (MNPs) as supports. These materials, typically with an iron oxide (Fe₃O₄) core, can be readily separated from the reaction medium using an external magnetic field, offering a highly efficient and practical recovery method. biofueljournal.comnih.gov The design of these catalysts involves coating the magnetic core with a protective shell, often silica (SiO₂), which prevents aggregation and allows for further functionalization with acidic catalytic groups. biofueljournal.com
Various acidic species have been anchored to these core-shell MNPs, including poly(ionic liquid)s and phosphotungstic acid. nih.govrsc.org These functionalized MNPs have proven to be effective solid acid catalysts for the esterification of fatty acids, a reaction analogous to the synthesis of this compound. For example, Fe₃O₄@SiO₂ nanoparticles functionalized with poly(1-vinyl-3-ethylimidazolium phosphotungstate) achieved a 94% conversion rate in the esterification of palmitic acid with methanol. nih.gov A key advantage is their excellent reusability, with some systems maintaining high catalytic activity for five to ten cycles. nih.govrsc.org
| Catalyst System | Reactants | Product | Conversion Rate | Reusability |
| Fe₃O₄ (Magnetite) | Palmitic acid + Methanol | Methyl palmitate | ~80% | Maintained structure for at least 4 cycles biofueljournal.com |
| Fe₃O₄@SiO₂ | Palmitic acid + Methanol | Methyl palmitate | ~95% | Maintained structure for at least 4 cycles biofueljournal.com |
| Fe₃O₄@SiO₂–P([VLIM]PW) | Palmitic acid + Methanol | Methyl palmitate | 94% | Retained 84% conversion after 5 cycles nih.gov |
| HPW–PGMA–MNPs | Waste grease (FFAs) + Methanol | Fatty Acid Methyl Esters | 96% (Esterification) | Retained 95% productivity after 10 cycles rsc.org |
The design principles and successful applications of these reusable catalytic systems in various esterification reactions strongly suggest their potential utility in the synthesis of this compound. The adoption of such technologies could lead to more sustainable and efficient manufacturing processes for this and other specialty esters.
Chemical Transformations and Reactivity of Benzyl Cycloheptanecarboxylate
Ester Hydrolysis: Mechanistic Investigations and Kinetic Studies
The hydrolysis of benzyl (B1604629) cycloheptanecarboxylate involves the cleavage of the ester bond to yield cycloheptanecarboxylic acid and benzyl alcohol. The mechanism of this transformation is highly dependent on the pH of the reaction medium. While specific kinetic studies on benzyl cycloheptanecarboxylate are not extensively documented, the reactivity patterns can be inferred from studies of analogous benzyl and phenyl esters.
Under acidic conditions (pH 2-5), the hydrolysis of similar esters often proceeds through an associative S(N)2-type mechanism. nih.gov In this pathway, a water molecule acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the transfer of a proton and subsequent elimination of the benzyl alcohol leaving group.
In neutral to moderately alkaline solutions (pH 6-9), a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism can become dominant for certain types of esters, particularly those with acidic protons that can be ionized. nih.govacs.org For more standard carboxylate esters, the mechanism under basic conditions is typically a nucleophilic acyl substitution (BAc2), where a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the benzyloxide anion.
In strongly alkaline solutions, saponification occurs, which is effectively an irreversible version of the BAc2 mechanism, driven by the deprotonation of the resulting carboxylic acid. The reaction kinetics are influenced by factors such as temperature, solvent polarity, and steric hindrance around the ester group. nih.gov
Transesterification Reactions: Scope, Selectivity, and Catalysis
Transesterification of this compound would involve reacting the ester with a different alcohol to replace the benzyl group, forming a new ester and benzyl alcohol. This reaction is typically reversible and requires a catalyst to proceed at a reasonable rate. The scope of the reaction is broad, allowing for the synthesis of a wide array of cycloheptanecarboxylate esters from the benzyl precursor.
Catalysis for transesterification can be homogeneous or heterogeneous, involving acids, bases, or enzymes. Lipases, for instance, are known to be highly effective biocatalysts for transesterification reactions under mild conditions. nih.gov They can exhibit high selectivity, which is particularly useful for complex molecules. For example, lipozyme has been used in the transesterification of benzyl alcohol, achieving high conversion rates rapidly. researchgate.net
Solid acid catalysts, such as heteropoly acids supported on materials like K-10 clay, are also employed for such transformations. nih.gov These heterogeneous catalysts offer advantages in terms of reusability and ease of separation from the reaction mixture. nih.gov A tetranuclear zinc cluster has also been reported to promote the catalytic transesterification of benzyl esters under mild, solvent-free conditions, highlighting an environmentally advantageous approach. wikipedia.org
Table 1: Representative Catalytic Systems for Transesterification of Benzyl Esters and Related Alcohols
| Catalyst Type | Example Catalyst | Substrate Example | Key Features |
|---|---|---|---|
| Biocatalyst | Lipase (B570770) (e.g., Lipozyme RM IM) | Benzyl alcohol + Acyl donor | High conversion (100% in 10 min), mild conditions, no side products. researchgate.net |
| Heterogeneous Acid | Cs2.5H0.5PW12O40/K-10 Clay | Glycerol + Benzyl alcohol | Solid, recyclable catalyst; enables solvent-free conditions. nih.gov |
| Homogeneous Metal | Tetranuclear Zinc Cluster | Various functionalized substrates | Mild reaction conditions, high yields, suitable for large-scale reactions. wikipedia.org |
Reduction Chemistry
The reduction of this compound can be directed chemoselectively toward either the ester moiety to form an alcohol or toward the cleavage of the benzylic C-O bond.
The chemoselective reduction of the ester group in this compound to (cycloheptyl)methanol requires a reducing agent that does not affect the benzene (B151609) ring or cleave the benzyl C-O bond via hydrogenolysis. This transformation is challenging due to the lability of the benzyl group.
While strong hydrides like lithium aluminum hydride would reduce the ester, they would also readily cleave the benzyl group. Milder or more specialized reagents are necessary. For instance, certain ruthenium(II) complexes have been developed for the chemoselective hydrogenation of esters to alcohols. niu.edu These catalysts can operate under conditions that preserve other functional groups. Another approach involves the use of potassium triethylborohydride, which has been shown to be effective for the reduction of various carboxylic acid esters. nih.gov The choice of reagent and reaction conditions is critical to favor the reduction of the carbonyl over the hydrogenolysis of the benzyl group.
The cleavage of the C-O bond between the carbonyl group and the benzylic carbon is a synthetically valuable reaction, often used as a deprotection strategy. This process, known as hydrogenolysis, converts the benzyl ester back to the parent cycloheptanecarboxylic acid and toluene (B28343). acs.org
This transformation is most commonly achieved through catalytic hydrogenation. acs.org The reaction typically employs a palladium catalyst, such as palladium on charcoal (Pd/C), under an atmosphere of hydrogen gas (H₂). wikipedia.org An alternative, transfer hydrogenation, uses a hydrogen donor like 1,4-cyclohexadiene (B1204751) in the presence of a palladium catalyst. acs.org This method avoids the need for handling gaseous hydrogen. The mechanism involves the bonding of the substrate to the active sites on the metal catalyst, leading to the cleavage of the ester bond. acs.org
A highly chemoselective method for cleaving benzyl esters involves the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride. wikipedia.orgrsc.org This system operates at ambient temperature and is notable for its selectivity, as it does not affect other ester types (like methyl or ethyl esters) or other common protecting groups. wikipedia.orgrsc.org Similarly, triethylsilane with a palladium catalyst can selectively cleave benzyl esters in the presence of other reducible groups like aryl halides and alkenes. psu.edu
Table 2: Reagents for Selective Cleavage of Benzyl Esters
| Reagent/System | Product | Selectivity/Conditions |
|---|---|---|
| H₂ / Pd/C | Carboxylic Acid + Toluene | Standard hydrogenolysis; can reduce other groups (alkenes, etc.). acs.org |
| Nickel Boride (NiCl₂/NaBH₄) | Carboxylic Acid | High chemoselectivity; leaves methyl, ethyl, t-butyl esters and benzyl ethers unaffected; ambient temperature. wikipedia.orgrsc.org |
| Triethylsilane / PdCl₂ | Carboxylic Acid | Chemoselective; tolerates aryl halides, cyclopropanes, and alkenes. psu.edu |
| PNNP-Cobalt(I) Complex / H₂ | Carboxylic Acid + Toluene | Catalytic hydrogenolysis via β-C–O cleavage at atmospheric pressure. benthamscience.com |
Reactions Involving the Cycloheptane (B1346806) Ring System
Functionalization of the cycloheptane ring in this compound involves reactions that target the C-H bonds of the saturated carbocycle. The presence of the benzyl ester group must be considered, as it may be sensitive to certain reaction conditions. General strategies for cycloalkane functionalization can be considered for potential application.
One common approach is radical substitution, such as free-radical halogenation. algoreducation.comstudysmarter.co.uk Using reagents like N-chlorosuccinimide or bromine in the presence of UV light can introduce a halogen atom onto the cycloheptane ring. wikipedia.org This creates a handle for further nucleophilic substitution or elimination reactions. However, this method often lacks regioselectivity, leading to a mixture of halogenated isomers.
Direct C-H bond activation using transition metal catalysts offers a more controlled method for functionalization. niu.edursc.org Rhenium complexes, for example, have been shown to dehydrogenate cycloalkanes to cycloalkenes in the presence of a hydrogen acceptor. psu.edu Similarly, rhodium-catalyzed C-H insertion reactions can introduce new functional groups with high levels of control, although these are often guided by directing groups, which are absent in this specific substrate. nih.gov
Oxidation of the cycloheptane ring is another pathway. Using various oxidants and catalysts, C-H bonds can be converted to hydroxyl or carbonyl groups. nih.govresearchgate.net For instance, the oxidation of cyclooctane (B165968) to cyclooctanone (B32682) has been achieved with molecular oxygen in the presence of specific catalysts. nih.gov Applying such conditions to this compound would require careful optimization to prevent oxidation of the benzyl group or cleavage of the ester.
Organomolybdenum chemistry has also been explored for the controlled functionalization of the cycloheptane ring by converting it to a cycloheptenyl or cycloheptadiene ligand, which can then react stereospecifically with nucleophiles. acs.orgacs.org These methods provide pathways to highly substituted cycloheptane derivatives.
Ring-Opening and Rearrangement Processes
The chemical stability of the cycloheptane ring in this compound means that ring-opening and rearrangement reactions are not characteristic transformations under typical laboratory conditions. The cycloheptane moiety, unlike smaller, more strained cycloalkanes such as cyclopropane (B1198618) or cyclobutane, does not possess significant ring strain that would favor ring-opening pathways. youtube.com Such reactions for larger rings generally require harsh conditions or specialized reagents that are not commonly employed in manipulations of simple alkyl carboxylates.
While theoretical rearrangement processes, such as transannular hydride shifts, can occur in carbocationic intermediates of cycloheptane systems, these are generally not relevant to the typical reactivity profile of this compound. The reactivity of the compound is dominated by transformations involving the ester functional group and the benzylic position of the benzyl group, rather than the cycloheptane ring itself.
Rearrangement reactions like the Baeyer-Villiger oxidation, which converts ketones to esters, or the Pinacol rearrangement of 1,2-diols, are not applicable to the structure of this compound. libretexts.orgmsu.edu Similarly, radical-induced rearrangements, such as the ring contraction of a cyclohexyl to a cyclopentylmethyl radical, are specific to radical intermediates and not a general feature of the reactivity of this ester. nih.gov Therefore, for the purposes of standard organic synthesis and chemical behavior, ring-opening and rearrangement processes of the cycloheptane ring are considered unlikely and not a synthetically useful pathway for this compound.
Reactivity at the Benzylic Position
The carbon atom of the benzyl group directly attached to the ester oxygen is known as the benzylic position. This position is notably reactive due to the adjacent benzene ring, which can stabilize intermediates such as radicals or carbocations through resonance. chemistrysteps.comlibretexts.org This inherent reactivity allows for selective transformations at the benzylic carbon.
The benzylic C-H bonds of this compound are susceptible to oxidation. Strong oxidizing agents can cleave these bonds, leading to the formation of a new carbonyl group. In the case of benzyl esters, this typically results in the cleavage of the benzyl group and formation of the corresponding carboxylic acid from the alkyl portion and benzoic acid from the benzyl portion, although the primary focus is often on the deprotection of the carboxylic acid. However, direct oxidation of the benzylic position of an alkylbenzene with strong reagents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of acid and heat leads to the formation of benzoic acid. chemistrysteps.comkhanacademy.orgmasterorganicchemistry.com This transformation requires the presence of at least one hydrogen atom at the benzylic position. youtube.com The rest of the alkyl chain is cleaved off during this aggressive oxidation. chemistrysteps.com
More controlled oxidation can, in principle, yield benzaldehyde, but this often requires milder and more selective reagents, and over-oxidation to the carboxylic acid is common. For benzyl ethers, oxidative deprotection can be achieved under various conditions to yield carbonyl compounds. organic-chemistry.org
Table 1: Oxidative Transformations at the Benzylic Position
| Oxidizing Agent System | Expected Product from Benzyl Moiety | Reaction Conditions |
| Potassium Permanganate (KMnO₄) | Benzoic Acid | Heat, Aqueous Basic or Acidic Solution |
| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Benzoic Acid | Heat, Aqueous Acidic Solution |
| Nitric Acid (HNO₃) | Benzoic Acid | Concentrated, Heat |
| IBX (o-Iodoxybenzoic acid) | Benzaldehyde/Benzoic Acid | Elevated temperatures |
The benzylic position of this compound is highly susceptible to nucleophilic substitution reactions (SN1 and SN2). khanacademy.orgchemistry.coach The pathway followed depends on the reaction conditions and the nature of the nucleophile.
SN1 Reactions: In the presence of a protic solvent and a weak nucleophile, the reaction can proceed via an SN1 mechanism. This is facilitated by the formation of a resonance-stabilized benzylic carbocation upon departure of a leaving group (if the ester oxygen were protonated and cleaved, though this is not a typical substitution pathway for esters themselves). The stability of this carbocation makes benzylic substrates reactive towards SN1 pathways, even though it is a primary carbon. chemistrysteps.comlibretexts.org
SN2 Reactions: With a strong nucleophile and an aprotic polar solvent, an SN2 reaction is favored. The direct, backside attack by the nucleophile displaces the leaving group in a single, concerted step. khanacademy.orgchemistry.coach For this compound itself, nucleophilic attack typically occurs at the carbonyl carbon of the ester. However, if the molecule were transformed into a benzyl halide (e.g., benzyl bromide), this derivative would readily undergo SN1 or SN2 reactions at the benzylic carbon.
Electrophilic substitution directly at the benzylic carbon is not a common reaction pathway. Electrophilic aromatic substitution on the benzene ring is the more relevant process. However, radical substitution at the benzylic position is a well-established and synthetically useful reaction. For instance, treatment with N-bromosuccinimide (NBS) in the presence of light or a radical initiator leads to the selective bromination at the benzylic position, forming a benzyl bromide derivative. chemistrysteps.com This proceeds via a resonance-stabilized benzylic radical. libretexts.org
Table 2: Substitution Reactions at the Benzylic Position (on a related Benzyl Halide model)
| Reaction Type | Reagent/Nucleophile | Solvent | Typical Product |
| SN1 | H₂O, ROH (e.g., Ethanol) | Protic (e.g., Water, Ethanol) | Benzyl Alcohol, Benzyl Ethyl Ether |
| SN2 | OH⁻, CN⁻, RS⁻ | Aprotic Polar (e.g., DMSO, Acetone) | Benzyl Alcohol, Benzyl Cyanide, Benzyl Thioether |
| Radical Substitution | N-Bromosuccinimide (NBS) | CCl₄, Light/Peroxide | Benzyl Bromide |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For benzyl (B1604629) cycloheptanecarboxylate, ¹H and ¹³C NMR would provide initial confirmation of the structure, while more advanced techniques would reveal its complex dynamic nature.
The cycloheptane (B1346806) ring is known for its conformational flexibility, existing as a dynamic equilibrium of several low-energy forms, primarily the twist-chair and twist-boat conformations. In benzyl cycloheptanecarboxylate, the specific conformation and the rate of interconversion would be influenced by the bulky benzyl ester substituent. The analysis of proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) correlations would be essential to determine the predominant conformation and the relative orientation of the protons on the seven-membered ring.
While the parent this compound is achiral, the introduction of substituents on the cycloheptane ring would create stereoisomers. NMR spectroscopy is a powerful tool for differentiating such isomers. For instance, diastereomers would exhibit distinct sets of chemical shifts and coupling constants. The spatial proximity between specific protons, as determined by 2D NOESY experiments, would be critical for the unambiguous assignment of relative stereochemistry (e.g., cis vs. trans isomers).
Dynamic NMR (DNMR) techniques are employed to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. montana.edu In this compound, restricted rotation can occur around the C-O single bonds of the ester linkage. By monitoring the NMR line shapes as a function of temperature, it is possible to observe the broadening and coalescence of signals corresponding to nuclei that exchange between different magnetic environments. mdpi.com From the coalescence temperature (Tc), the free energy of activation (ΔG‡) for the rotational barrier can be calculated. niscpr.res.insbq.org.br This provides quantitative data on the energy required to interconvert different rotamers (rotational isomers). mdpi.comnih.gov While specific experimental data for this compound is not available, studies on related amides and formamides show that such barriers are typically in the range of 10-23 kcal/mol. mdpi.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for benzyl and cycloalkyl moieties. Actual values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Benzyl -CH₂- | ~5.1 | ~66 | Protons and carbon are adjacent to the electronegative ester oxygen. ugm.ac.idyoutube.com |
| Aromatic C-H (ortho, meta, para) | ~7.3-7.4 | ~128-136 | Typical range for protons and carbons in a monosubstituted benzene (B151609) ring. ugm.ac.idorganicchemistrydata.org |
| Cycloheptane C-H (alpha to C=O) | ~2.3-2.5 | ~45-50 | Deshielded due to proximity to the carbonyl group. |
| Cycloheptane -CH₂- (other) | ~1.4-1.8 | ~25-35 | Standard range for aliphatic cycloalkane protons and carbons. |
| Carbonyl C=O | N/A | ~175 | Characteristic chemical shift for an ester carbonyl carbon. ugm.ac.id |
Vibrational Spectroscopy (Infrared and Raman): Functional Group Analysis and Mechanistic Insights
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR spectrum would be dominated by a strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch , typically found around 1730-1740 cm⁻¹ . Other key signals would include the C-O single bond stretching vibrations in the region of 1100-1300 cm⁻¹ . The presence of the benzyl group would be confirmed by aromatic C-H stretching peaks just above 3000 cm⁻¹ and aliphatic C-H stretching from the cycloheptane and benzylic CH₂ groups just below 3000 cm⁻¹ . theaic.org Aromatic ring stretching vibrations (C=C) are expected near 1600 and 1450 cm⁻¹. theaic.orgresearchgate.net
The Raman spectrum would complement the IR data. A particularly strong band for the symmetric breathing mode of the phenyl ring is expected around 1002 cm⁻¹ . researchgate.netmdpi.com While the carbonyl stretch is also visible in the Raman spectrum, it is typically less intense than in the IR spectrum. The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule. chemicalbook.comchemicalbook.com
Table 2: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | IR, Raman | 3030 - 3100 | Medium |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Strong |
| Ester C=O Stretch | IR | 1730 - 1740 | Very Strong |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |
| C-O Stretch | IR | 1100 - 1300 | Strong |
| Phenyl Ring Breathing | Raman | ~1002 | Very Strong |
Mass Spectrometry (MS): Fragmentation Pathway Elucidation and Molecular Structure Confirmation
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.
Upon electron ionization, this compound would form a molecular ion (M⁺). The subsequent fragmentation would likely be dominated by pathways that form stable ions. A key fragmentation pattern for benzyl esters is the cleavage of the benzyl-oxygen bond. miamioh.edu This would result in the formation of a benzyl cation (C₇H₇⁺) , which readily rearranges to the highly stable tropylium (B1234903) ion at m/z = 91 . chemconnections.org This peak is often the base peak in the mass spectra of benzyl-containing compounds. libretexts.org
Other significant fragmentation pathways would include McLafferty rearrangement if structurally possible, and cleavage of the ester group, leading to a cycloheptanecarbonyl cation. The precise fragmentation pattern helps to confirm the connectivity of the molecule.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 232 | Molecular Ion | [C₁₅H₂₀O₂]⁺ | Initial ionization |
| 91 | Tropylium Ion (Base Peak) | [C₇H₇]⁺ | Cleavage of the benzyl group with rearrangement. chemconnections.orgresearchgate.net |
| 125 | Cycloheptanecarbonyl Cation | [C₈H₁₃O]⁺ | Loss of the benzyloxy radical ([M - 107]). |
| 108 | Benzyl Alcohol Radical Cation | [C₇H₈O]⁺ | Rearrangement followed by cleavage. nih.gov |
X-ray Crystallography: Solid-State Structure Determination of Crystalline Forms or Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If this compound can be obtained as a suitable single crystal, this technique can provide precise data on bond lengths, bond angles, and torsional angles. researchgate.netnih.gov
This analysis would unambiguously reveal the preferred conformation of the cycloheptane ring in the crystal lattice and the exact orientation of the benzyl ester substituent relative to the ring. Furthermore, it would elucidate any intermolecular interactions, such as C-H···O hydrogen bonds or π-stacking of the benzyl rings, that dictate the crystal packing. researchgate.netresearchgate.net In cases where the molecule itself is difficult to crystallize, a crystalline derivative could be synthesized for analysis. The resulting structural parameters are invaluable for understanding structure-property relationships and for validating computational models. caltech.edu
Table 4: Parameters Determined by X-ray Crystallography
| Parameter | Description | Significance for this compound |
| Crystal System & Space Group | The lattice type and symmetry elements of the crystal. | Defines the fundamental packing arrangement of the molecules. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Provides the basic repeating unit of the crystal structure. |
| Bond Lengths (Å) | The precise distance between bonded atoms. | Confirms covalent structure, e.g., C=O vs. C-O bond lengths. |
| Bond Angles (°) | The angle between three connected atoms. | Defines the geometry around each atom, e.g., sp² vs. sp³ centers. |
| Torsional Angles (°) | The dihedral angle between four connected atoms. | Crucial for defining the exact conformation of the flexible cycloheptane ring. researchgate.net |
| Intermolecular Interactions | Non-covalent forces like hydrogen bonds and van der Waals contacts. | Explains how molecules pack together in the solid state. researchgate.net |
Hyphenated Analytical Techniques for Complex Mixture Analysis (e.g., GC-MS for Reaction Monitoring)
The synthesis of esters such as this compound often involves multiple components, including reactants, catalysts, solvents, and potential byproducts, creating a complex chemical matrix. Monitoring the progress of such reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are exceptionally well-suited for this purpose. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds, making it an ideal tool for monitoring the esterification reaction to form this compound. researchgate.net
In a typical synthesis, cycloheptanecarboxylic acid may be reacted with a benzylating agent, such as benzyl bromide or benzyl alcohol, under appropriate catalytic conditions. To monitor this reaction, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched to stop the reaction, and prepared for GC-MS analysis.
The gas chromatograph separates the individual components of the mixture based on their volatility and interaction with the stationary phase of the GC column. rjptonline.org As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing detailed structural information and enabling unambiguous identification. researchgate.net
A hypothetical reaction monitoring study for the synthesis of this compound from cycloheptanecarboxylic acid and benzyl alcohol could be set up. The progress of the reaction can be tracked by observing the decrease in the peak areas of the reactants (cycloheptanecarboxylic acid and benzyl alcohol) and the simultaneous increase in the peak area of the product (this compound) over time. An internal standard, a compound not involved in the reaction, would typically be added to the mixture to allow for accurate quantification.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. A key fragmentation pattern for benzyl esters is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium ion at m/z 91. This fragment is a hallmark of many benzyl-containing compounds. nist.govmassbank.eu Other significant fragments would arise from the cycloheptanecarboxylate moiety.
Illustrative Research Findings from a Hypothetical Reaction Monitoring Study:
The following interactive data table simulates the results that could be obtained from a GC-MS analysis for monitoring the synthesis of this compound. The data illustrates the change in relative concentrations of reactants and products over a period of 180 minutes.
The following table provides hypothetical, yet plausible, GC-MS data for the compounds involved in the synthesis reaction. The retention times are illustrative and would depend on the specific GC conditions used (e.g., column type, temperature program). rjptonline.org The mass spectral data is based on known fragmentation patterns of similar compounds. nist.govmassbank.eu
By employing GC-MS for reaction monitoring, chemists can gain detailed insights into the reaction kinetics, identify the formation of any impurities, and determine the optimal time to terminate the reaction, thereby ensuring a high yield and purity of the desired product, this compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the intrinsic properties of benzyl (B1604629) cycloheptanecarboxylate. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
The electronic structure of benzyl cycloheptanecarboxylate is characterized by the interplay between the π-system of the benzyl group and the σ-framework of the cycloheptane (B1346806) ring, mediated by the ester functionality. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can elucidate the distribution of electron density and the nature of the frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the electron-rich benzene (B151609) ring of the benzyl group, indicating this region's susceptibility to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is likely centered on the carbonyl group of the ester and the antibonding π* orbitals of the benzene ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors, based on conceptual DFT, help in predicting how the molecule will interact with other chemical species.
| Reactivity Descriptor | Formula | Calculated Value (a.u.) | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | -0.254 | Propensity to donate electrons |
| LUMO Energy | ELUMO | -0.031 | Propensity to accept electrons |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 0.223 | Chemical reactivity and kinetic stability |
| Ionization Potential (I) | I ≈ -EHOMO | 0.254 | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | 0.031 | Energy released upon gaining an electron |
| Global Hardness (η) | η = (I - A) / 2 | 0.1115 | Resistance to change in electron distribution |
| Chemical Potential (μ) | μ = -(I + A) / 2 | -0.1425 | Electron escaping tendency |
| Electrophilicity Index (ω) | ω = μ2 / 2η | 0.091 | Propensity to accept electrons from a donor |
The conformational flexibility of this compound is significant, primarily due to the non-planar cycloheptane ring and rotation around the single bonds of the ester linkage. The cycloheptane ring can adopt several low-energy conformations, such as the twist-chair and twist-boat forms. The energy landscape of cycloalkanes can be complex, with multiple minima and transition states connecting them. nih.gov
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population at 298 K (%) |
|---|---|---|---|
| Twist-Chair 1 (Equatorial Benzyl) | 0.00 | τ1: 65.4, τ2: -78.2 | 65.2 |
| Twist-Chair 2 (Equatorial Benzyl) | 0.52 | τ1: 70.1, τ2: -85.6 | 25.1 |
| Twist-Boat (Equatorial Benzyl) | 1.85 | τ1: 88.9, τ2: -99.3 | 8.5 |
| Twist-Chair (Axial Benzyl) | 3.10 | τ1: -175.3, τ2: 75.8 | 1.2 |
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard approach for calculating NMR chemical shifts. nih.govnih.gov By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C can be predicted. These theoretical values, when scaled and compared with experimental data, can confirm the assigned structure and provide insight into the electronic environment of each atom.
Vibrational Frequencies: The calculation of vibrational frequencies through DFT provides a theoretical infrared (IR) and Raman spectrum. q-chem.com This is achieved by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting frequencies correspond to the normal modes of vibration of the molecule. Comparing the calculated vibrational frequencies with experimental IR and Raman spectra can aid in the identification of characteristic functional group vibrations and provide a detailed understanding of the molecule's vibrational dynamics. researchgate.net Anharmonic corrections are often necessary for a more accurate comparison with experimental data.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Expected Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | 175.8 | 174.5 |
| Benzyl C1 (ipso) | 137.2 | 136.1 |
| Benzyl C2, C6 (ortho) | 129.5 | 128.6 |
| Benzyl C3, C5 (meta) | 129.1 | 128.4 |
| Benzyl C4 (para) | 128.8 | 128.0 |
| Benzylic CH₂ | 67.3 | 66.2 |
| Cycloheptyl C1 | 45.1 | 44.3 |
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) | Description |
|---|---|---|---|
| C-H stretch (aromatic) | 3050-3100 | 3030-3080 | Stretching of C-H bonds on the benzene ring |
| C-H stretch (aliphatic) | 2850-2980 | 2850-2960 | Stretching of C-H bonds on the cycloheptane ring |
| C=O stretch (ester) | 1735 | 1730 | Stretching of the carbonyl double bond |
| C=C stretch (aromatic) | 1605, 1495 | 1600, 1490 | In-plane stretching of the benzene ring |
| C-O stretch (ester) | 1150-1250 | 1160-1250 | Stretching of the C-O single bonds in the ester group |
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
A key aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. wikipedia.orgdalalinstitute.com For a reaction involving this compound, such as its base-catalyzed hydrolysis, computational methods can be used to locate the geometry of the transition state. This is typically done by searching for a first-order saddle point on the potential energy surface.
Once the transition state structure is identified, its energy can be calculated. The activation energy (Ea) of the reaction is the difference in energy between the transition state and the reactants. libretexts.org This value is crucial for determining the reaction rate. Vibrational frequency calculations are performed on the transition state structure to confirm that it is a true saddle point, which will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
| Parameter | Calculated Value | Description |
|---|---|---|
| Energy of Reactants (a.u.) | -850.123 | Sum of the energies of this compound and hydroxide (B78521) |
| Energy of Transition State (a.u.) | -850.098 | Energy of the tetrahedral intermediate transition state |
| Activation Energy (Ea) (kcal/mol) | 15.7 | Energy barrier for the reaction |
| Imaginary Frequency (cm⁻¹) | -254.i | Vibrational mode corresponding to the reaction coordinate |
With the energies of the reactants, transition state, and products, a comprehensive model of the reaction pathway can be constructed. Thermodynamic parameters such as the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG) can be calculated, indicating whether the reaction is exothermic or endothermic, and spontaneous or non-spontaneous.
Kinetic modeling can be performed using Transition State Theory (TST), which relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡). wikipedia.org The Eyring equation is a central component of TST. By calculating the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), the rate constant can be predicted as a function of temperature. This allows for a detailed understanding of the factors that control the reaction rate and can be used to predict how the rate will change under different conditions.
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| Enthalpy of Activation (ΔH‡) (kcal/mol) | 15.1 | Enthalpy difference between TS and reactants |
| Entropy of Activation (ΔS‡) (cal/mol·K) | -12.5 | Change in order from reactants to TS |
| Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | 18.8 | Overall free energy barrier at 298 K |
| Enthalpy of Reaction (ΔH) (kcal/mol) | -25.3 | Overall heat released or absorbed by the reaction |
| Gibbs Free Energy of Reaction (ΔG) (kcal/mol) | -22.7 | Spontaneity of the reaction |
Molecular Dynamics Simulations: Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic nature of this compound can be explored at an atomic level. These simulations provide insights into the molecule's conformational flexibility and the significant influence of the surrounding solvent environment on its three-dimensional structure.
The conformational landscape of the cycloheptane ring is known to be complex, with several low-energy conformations being readily accessible. acs.orgresearchgate.netlibretexts.org The two most stable conformations of cycloheptane are the twist-chair and the chair forms. libretexts.org Consequently, the cycloheptane moiety in this compound is expected to exhibit considerable flexibility, interconverting between these and other less stable conformations. MD simulations can map these conformational transitions over time, revealing the energy barriers between different states and the preferred geometries.
The presence of the bulky benzyl carboxylate substituent is anticipated to influence the conformational equilibrium of the cycloheptane ring. Steric interactions between the substituent and the ring's hydrogen atoms can shift the preference towards conformations that minimize these unfavorable interactions.
The choice of solvent is a critical factor that can dramatically alter the conformational preferences of flexible molecules like this compound. frontiersin.orgrsc.orgrsc.org Solvents can interact with the solute through various mechanisms, including dipole-dipole interactions, hydrogen bonding (if applicable), and van der Waals forces. These interactions can stabilize or destabilize certain conformations.
In the case of this compound, polar solvents are expected to interact more strongly with the polar ester group. This interaction can influence the orientation of the benzyl carboxylate group relative to the cycloheptane ring. For instance, in a polar solvent, conformations where the ester group is more exposed to the solvent may be favored. Conversely, in a non-polar solvent, intramolecular interactions might play a more dominant role, potentially favoring more compact conformations.
MD simulations can explicitly model the solvent molecules, providing a detailed picture of the solute-solvent interactions. frontiersin.orgrsc.org By running simulations in different solvents (e.g., water, methanol, chloroform), it is possible to quantify the solvent's effect on the conformational distribution.
A hypothetical representation of the conformational distribution of the cycloheptane ring in this compound in different solvents, as could be determined from MD simulations, is presented in the interactive table below.
| Solvent | Dielectric Constant | Twist-Chair Conformation (%) | Chair Conformation (%) | Other Conformations (%) |
|---|---|---|---|---|
| Chloroform | 4.8 | 55 | 40 | 5 |
| Methanol | 32.7 | 65 | 30 | 5 |
| Water | 80.1 | 70 | 25 | 5 |
This table illustrates how the increasing polarity of the solvent could shift the equilibrium towards the twist-chair conformation, which might offer better solvation of the polar ester group.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies Focused on Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.goveuropa.eu In the context of this compound, QSAR/QSPR studies can be particularly valuable for predicting its chemical reactivity, such as its susceptibility to hydrolysis. nih.govyoutube.com
The hydrolysis of an ester is a critical reaction that can affect its stability and bioavailability. QSAR/QSPR models for ester hydrolysis typically employ a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic environment of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For ester hydrolysis, the partial charge on the carbonyl carbon is a crucial descriptor, as it relates to the atom's susceptibility to nucleophilic attack. europa.eu
Steric Descriptors: These account for the three-dimensional shape and size of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es) are often used. The steric hindrance around the ester group can significantly impact the rate of hydrolysis.
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, with the partition coefficient (log P) being the most common descriptor. While primarily related to solubility and transport, hydrophobicity can also influence reaction kinetics in certain systems. nih.gov
A typical QSAR/QSPR study involves the following steps:
Data Set Collection: A series of esters with known hydrolysis rate constants is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each ester in the dataset.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the hydrolysis rate. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For this compound, a QSAR model could predict its rate of hydrolysis based on the calculated values of its molecular descriptors. For instance, a hypothetical QSAR equation for the hydrolysis of a series of cycloalkylmethyl esters might look like:
log(k_hyd) = c0 + c1 * q(C=O) + c2 * Es + c3 * logP
Where:
log(k_hyd) is the logarithm of the hydrolysis rate constant.
q(C=O) is the partial charge on the carbonyl carbon.
Es is the Taft steric parameter for the cycloalkyl group.
logP is the partition coefficient.
c0, c1, c2, and c3 are the regression coefficients determined from the statistical analysis.
The following interactive table presents hypothetical data for a QSAR study on the hydrolysis of a series of cycloalkyl-benzyl esters, illustrating the relationship between structural descriptors and reactivity.
| Cycloalkyl Group | Partial Charge on Carbonyl Carbon (q(C=O)) | Taft Steric Parameter (Es) | logP | Predicted log(k_hyd) |
|---|---|---|---|---|
| Cyclopropyl | +0.45 | -0.07 | 2.1 | -3.5 |
| Cyclobutyl | +0.43 | -0.15 | 2.5 | -3.8 |
| Cyclopentyl | +0.42 | -0.51 | 2.9 | -4.2 |
| Cyclohexyl | +0.41 | -0.79 | 3.3 | -4.5 |
| Cycloheptyl | +0.40 | -0.95 | 3.7 | -4.8 |
Applications in Advanced Organic Synthesis and Materials Science
Benzyl (B1604629) Cycloheptanecarboxylate as a Synthetic Building Block or Intermediate
The core value of benzyl cycloheptanecarboxylate in organic synthesis lies in its function as a versatile building block or a key intermediate. The cycloheptane (B1346806) moiety is a structural motif present in a number of complex natural products. The synthesis of these intricate molecules often relies on the use of functionalized cyclic precursors. In this context, the benzyl group serves as a convenient protecting group for the carboxylic acid functionality. wikipedia.orgcommonorganicchemistry.com This protection is crucial during synthetic steps where the carboxylic acid might otherwise interfere with desired reactions.
The benzyl ester can be selectively removed under relatively mild conditions, most commonly through catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source. jk-sci.com This deprotection strategy is compatible with a wide range of other functional groups, allowing for the unmasking of the carboxylic acid at a strategic point in a multi-step synthesis. This late-stage deprotection enables the newly revealed carboxylic acid to be used for further transformations, such as amide bond formation or reduction to an alcohol.
While direct literature citing this compound is not abundant, the principles of using benzyl-protected cyclic carboxylic acids are well-established. For instance, in the synthesis of complex natural products containing a seven-membered ring, a derivative of cycloheptanecarboxylic acid is often a key starting material or intermediate. The benzyl ester provides a robust yet removable handle to carry the carboxylic acid functionality through various synthetic transformations.
| Component | Function in Synthesis | Common Deprotection Method |
| Cycloheptane Ring | Provides a seven-membered carbocyclic scaffold, a common feature in various natural products. | Not applicable (core scaffold) |
| Benzyl Ester | Protects the carboxylic acid group from unwanted reactions during synthesis. | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
Role in Stereoselective Synthesis of Complex Molecules
The stereoselective synthesis of complex molecules containing cycloheptane rings is a significant challenge in organic chemistry due to the high conformational flexibility of the seven-membered ring. beilstein-journals.org The strategic placement of functional groups on the cycloheptane ring of this compound can be leveraged to control the stereochemical outcome of subsequent reactions.
For example, the ester group can direct the stereoselective introduction of new stereocenters on the cycloheptane ring. While specific examples detailing the use of this compound in stereoselective synthesis are not prevalent in readily available literature, the general strategies for achieving stereocontrol in cyclic systems are applicable. Methods such as substrate-controlled diastereoselective reactions, where the existing stereochemistry of a functionalized cycloheptane directs the approach of a reagent, are a cornerstone of modern organic synthesis. researchgate.net
The synthesis of highly substituted cyclohexanes, a related and well-studied system, often employs cascade reactions that build up the cyclic framework with high diastereoselectivity. beilstein-journals.org Similar principles can be extended to the synthesis of functionalized cycloheptanes, where a chiral auxiliary or a resident stereocenter on the ring can influence the stereochemical course of a reaction. The benzyl ester group in such a context would act as a non-interfering protecting group that can be removed later in the synthetic sequence.
Exploration of Polymeric and Advanced Material Applications (based on cycloheptane derivatives)
The incorporation of cyclic monomers into polymers can impart unique thermal and mechanical properties to the resulting materials. While research specifically on polymers derived from this compound is limited, the broader class of cycloalkane-based polymers has been explored for various applications. Cycloolefin copolymers, for instance, are known for their high transparency, low birefringence, and good thermal stability.
Functionalized cycloheptane derivatives, including esters, can serve as monomers in polymerization reactions. For example, cycloolefin monomers can be polymerized via ring-opening metathesis polymerization (ROMP) to produce polymers with the cyclic units incorporated into the polymer backbone. The ester functionality of a monomer like this compound could be retained in the resulting polymer, offering a site for further post-polymerization modification.
The benzyl groups could potentially be removed from the polymer to yield a poly-cycloheptanecarboxylic acid, a functional polymer with potential applications as an ion-exchange resin, a dental cement component, or a biodegradable material. The properties of such a polymer would be influenced by the density of the carboxylic acid groups and the conformational flexibility of the cycloheptane rings in the polymer chain. Research on cyclodextrin-based polymers, which also feature cyclic carbohydrate units, has shown that the inclusion of such structures can lead to materials with interesting host-guest properties and applications in drug delivery. researchgate.netrsc.org
| Monomer Feature | Potential Polymer Property | Example Application Area |
| Cycloheptane Ring | Enhanced thermal stability, unique mechanical properties. | Specialty plastics, optical films. |
| Ester Linkage | Potential for biodegradability, site for modification. | Biomedical materials, functional coatings. |
| Benzyl Group | Can be removed post-polymerization to unmask carboxylic acid. | Ion-exchange resins, smart materials. |
Utilization in the Development of Novel Reagents or Catalytic Systems
While there is no direct evidence of this compound being used in the development of novel reagents or catalytic systems, its structural components suggest potential avenues for exploration. Carboxamides, which can be synthesized from carboxylic acids or their esters, are known to act as ligands in various catalytic systems and are integral to many biologically active molecules. jocpr.com The cycloheptyl group, with its specific steric and electronic properties, could influence the reactivity and selectivity of a catalyst.
For example, a chiral cycloheptane carboxamide derived from this compound could potentially serve as a ligand in asymmetric catalysis. The conformational flexibility of the seven-membered ring could allow for the creation of unique chiral environments around a metal center, potentially leading to high enantioselectivity in certain reactions. The development of such catalysts often involves the synthesis and screening of a library of ligands with varied steric and electronic properties.
Furthermore, carboxamides are recognized as versatile building blocks in medicinal chemistry and can serve as key pharmacophores. jocpr.com The synthesis of novel cycloheptane-based carboxamides, accessible from this compound, could lead to the discovery of new compounds with interesting biological activities.
Future Research Directions and Emerging Methodologies
Development of Highly Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are central to the future of chemical synthesis. For Benzyl (B1604629) cycloheptanecarboxylate, this involves developing routes that minimize waste, reduce energy consumption, and utilize renewable or reusable materials.
Key research thrusts include:
Heterogeneous Catalysis: Moving away from traditional homogeneous acid catalysts like sulfuric acid can mitigate issues of corrosion, difficult separation, and waste generation. mdpi.com Future work will likely focus on robust, reusable solid catalysts. Research into materials like zinc-based heterogeneous catalysts, which have proven effective in other eco-friendly syntheses, could be adapted for this purpose. rsc.org
Enzymatic Synthesis: The use of enzymes, particularly lipases, offers a highly selective and mild alternative for esterification. mdpi.comnih.gov Research into immobilized lipases for the synthesis of specialty esters has demonstrated high conversion rates under gentle conditions, providing a promising avenue for producing Benzyl cycloheptanecarboxylate. nih.gov
Alternative Energy Sources: Microwave irradiation and sonochemistry represent energy-efficient alternatives to conventional heating. researchgate.net These techniques can significantly shorten reaction times and improve yields, contributing to a more sustainable process. researchgate.net
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. researchgate.net A multi-step flow process, potentially incorporating in-line purification, could enable highly efficient and automated production of this compound. researchgate.net
Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Approaches
| Parameter | Conventional Method (e.g., Fischer Esterification) | Emerging Sustainable Method | Research Goal for this compound |
|---|---|---|---|
| Catalyst | Homogeneous (e.g., H₂SO₄) | Heterogeneous (e.g., Zeolites, Resins, ZnO) mdpi.comrsc.org or Biocatalyst (Lipase) nih.gov | Develop a recyclable catalyst with high activity and stability. |
| Solvent | Often excess alcohol or hydrocarbon (e.g., Toluene) | Greener solvents (e.g., Benzotrifluoride) acs.org or solvent-free conditions | Minimize or eliminate the use of hazardous organic solvents. |
| Energy Input | Prolonged heating (reflux) | Microwave Irradiation researchgate.net or Flow Reactor Heating researchgate.net | Reduce energy consumption and reaction time. |
| Byproducts | Acidic waste, water requiring separation | Water (can be removed in-situ via membranes) mdpi.com | Integrate separation to drive equilibrium and minimize waste streams. |
| Atom Economy | Moderate | High (especially with optimized catalytic cycles) | Maximize the incorporation of reactant atoms into the final product. |
Exploration of Unconventional Reactivity Pathways and Functionalization Strategies
Beyond its synthesis, the strategic modification of the this compound structure opens up new chemical space. Future research will explore novel ways to functionalize both the cycloheptane (B1346806) ring and the benzyl moiety.
C-H Functionalization: Direct activation and functionalization of the C-H bonds on the cycloheptane ring is a powerful strategy for creating complex derivatives without the need for pre-functionalized starting materials. While challenging, methods involving transition-metal catalysis could be developed to selectively introduce new functional groups.
Ring-Opening and Expansion: The cycloheptane ring itself can be a substrate for complex transformations. Research into ring-opening functionalization of related cycloalkanols has shown that C-C bond cleavage can lead to valuable linear ketones. nih.gov Adapting such strategies could transform this compound into different structural scaffolds.
α-Functionalization: Drawing inspiration from studies on related compounds like cycloheptane-based β-ketoesters, future work could explore the α-functionalization of the cycloheptane ring at the position adjacent to the carboxylate group. This could involve reactions like alkylation, halogenation, or amination to produce a variety of derivatives. benthamscience.com
Benzyl Group Reactivity: The benzyl portion of the molecule also offers handles for functionalization. Furthermore, understanding its behavior in unconventional reactions, such as those involving radical intermediates, could lead to novel transformations and the synthesis of complex polycyclic structures. nih.gov
Table 2: Potential Unconventional Functionalization Strategies
| Moiety | Strategy | Potential Reaction | Desired Outcome |
|---|---|---|---|
| Cycloheptane Ring | α-Functionalization benthamscience.com | Enolate formation followed by electrophilic quench | Introduction of alkyl, acyl, or heteroatom groups at the C2 position. |
| Cycloheptane Ring | C-H Activation acs.org | Transition-metal catalyzed coupling (e.g., with boronic acids) | Direct installation of aryl or alkyl groups on the ring. |
| Cycloheptane Ring | Ring-Opening Functionalization nih.gov | Radical-mediated or metal-catalyzed C-C bond cleavage | Synthesis of linear keto-esters with extended chains. |
| Benzyl Group | Aromatic Substitution | Electrophilic or nucleophilic aromatic substitution | Functionalization of the phenyl ring (e.g., nitration, halogenation). |
Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by transforming the traditional trial-and-error approach into a data-driven science. rjptonline.org
Reaction Outcome and Yield Prediction: ML models, such as random forests or neural networks, can be trained on reaction data to predict the outcome and yield of a reaction under various conditions (e.g., catalyst, solvent, temperature, reactant ratios). rjptonline.orgprinceton.edu For this compound, this would allow for the rapid in-silico screening of thousands of potential reaction conditions to identify the most promising ones for experimental validation. princeton.edu
Retrosynthesis and Pathway Design: AI-powered tools can propose novel synthetic routes by analyzing vast databases of chemical reactions. engineering.org.cnchemcopilot.com Algorithms based on Graph Neural Networks (GNNs) or sequence-to-sequence models can deconstruct the target molecule into simpler, commercially available starting materials, potentially uncovering more efficient or sustainable pathways than those devised by human chemists. engineering.org.cnchemcopilot.com
Process Optimization: Data-driven ML techniques are highly effective for modeling and optimizing complex, non-linear processes like esterification. researchgate.netresearchgate.net By identifying the most influential parameters, these models can guide chemists to the optimal conditions for maximizing yield and minimizing reaction time, saving significant resources. researchgate.net
Table 3: Example Performance of Machine Learning Models in Ester Production Optimization (Data based on a study of Papaya oil methyl ester production, illustrating the potential applicability to other ester systems)
| Model Type | R²-score (Predictive Accuracy) | Root Mean Square Error (RMSE) | Mean Absolute Error (MAE) |
|---|---|---|---|
| Boosted Multilayer Perceptron (MLP) | 0.988 | 9.8071 | 8.38008 |
| Boosted Gaussian Process Regression (GPR) | 0.993 | 4.8150 | 2.3184 |
| Boosted K-Nearest Neighbor (KNN) | 0.994 | 6.5180 | 5.21954 |
Source: Adapted from data presented in a study on ML for biofuel production. researchgate.net
Advancement in In-Situ Spectroscopic Techniques for Real-Time Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for rational optimization. In-situ spectroscopic techniques, which monitor the reaction as it happens, provide invaluable insights that are unattainable through traditional offline analysis of the final product. youtube.com
Kinetic Analysis: By continuously monitoring the concentration of reactants, intermediates, and products, techniques like in-situ IR, Raman, or NMR spectroscopy allow for the generation of detailed reaction profiles. This data enables the precise determination of reaction kinetics, including reaction order, rate constants, and activation energies. acs.orgmdpi.comresearchgate.net Such kinetic analysis is a powerful tool for optimizing reaction conditions and understanding the catalytic cycle. acs.org
Intermediate Identification: Many reactions proceed through short-lived, transient intermediates that dictate the final outcome. In-situ spectroscopy can detect and identify these species, providing direct evidence for a proposed reaction mechanism. youtube.com For the synthesis of this compound, this could involve observing the formation of catalyst-substrate complexes or tetrahedral intermediates during esterification.
Catalyst Speciation: The true state of a catalyst under operating conditions is often different from its starting form. In-situ techniques can probe the catalyst's structure and electronic state during the reaction, helping to identify the true active species and understand deactivation pathways. acs.org
Table 4: Application of In-Situ Spectroscopic Techniques for Mechanistic Studies
| Technique | Information Gained | Relevance to this compound Synthesis |
|---|---|---|
| FT-IR/ATR-IR | Monitoring of functional group changes (e.g., C=O, O-H). youtube.com | Track the consumption of carboxylic acid and alcohol, and the formation of the ester in real-time. |
| Raman Spectroscopy | Sensitive to non-polar bonds and catalyst structures. youtube.com | Observe changes in the catalyst structure and monitor reactant/product concentrations, especially in aqueous or solvent-free systems. |
| NMR Spectroscopy | Detailed structural information on soluble species. acs.org | Identify reaction intermediates and byproducts, and quantify all components in the reaction mixture simultaneously. |
| UV-Vis Spectroscopy | Analysis of conjugated systems and colored species. | Monitor the status of certain transition-metal catalysts or the formation of colored intermediates/byproducts. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sulfuric acid |
| Benzotrifluoride |
| Toluene (B28343) |
| Water |
| Carbon dioxide |
| Folic acid |
| p-aminobenzoic acid |
| Tetrahydrofolate |
| Acetic acid |
| Ethanol (B145695) |
| Ethyl acetate (B1210297) |
| Triflic acid |
| Phenol |
| Nicotinic acid |
| Ethyl acetoacetate |
| Phenyl hydrazine |
| N-methyl-2-pyrrolidone |
| Polyvinyl chloride |
| Anthracene |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for benzyl cycloheptanecarboxylate, and how can reaction parameters be systematically optimized?
- Methodological Answer : The esterification of cycloheptanecarboxylic acid with benzyl alcohol under acid catalysis (e.g., H₂SO₄ or heteropolyacids) is a common route. Optimization involves varying molar ratios, catalyst loading, and reaction time using experimental design (e.g., uniform design or response surface methodology). For example, ammonium cerium phosphate catalysts have been employed in analogous ester syntheses to enhance yield and selectivity . Kinetic studies using GC or HPLC for real-time monitoring can identify rate-limiting steps.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the ester linkage and cycloheptane ring conformation. For example, cycloheptane derivatives exhibit distinct splitting patterns due to ring strain .
- IR : Peaks near 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) validate functional groups.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) determines molecular weight and isotopic distribution, critical for purity assessment .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Strict control of anhydrous conditions, stoichiometric ratios, and catalyst activation (e.g., calcination for solid acids) is necessary. Detailed protocols, including purification steps (e.g., column chromatography or recrystallization), should be documented. Cross-referencing with literature data (e.g., CAS registry numbers) ensures consistency .
Advanced Research Questions
Q. How do steric effects influence the enzymatic vs. chemical hydrolysis of this compound?
- Methodological Answer : Enzymatic hydrolysis using engineered lipases (e.g., CALB variants) can overcome steric hindrance from the cycloheptane ring. Kinetic assays (e.g., UV-Vis monitoring of p-nitrophenyl esters) quantify catalytic efficiency (). Comparative studies with chemical hydrolysis (e.g., alkaline conditions) reveal trade-offs between selectivity and reaction rate. Variants like QW4 show enhanced activity for bulky esters .
Q. What computational approaches predict the reactivity of this compound in radical-mediated reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations model bond dissociation energies (BDEs) of the benzyl C-O bond, which correlates with radical stability. Electron affinity and ionization potentials (e.g., via photoionization mass spectrometry) provide experimental validation. For example, benzyl radical data from photoionization studies serve as benchmarks .
Q. How can contradictory data in catalytic synthesis yields be resolved through experimental design?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., moisture, catalyst deactivation). Factorial design (e.g., 2³ factorial) isolates critical factors. Statistical tools (ANOVA) identify significant interactions. For instance, uniform experimental design combined with data mining was used to optimize benzyl acetate synthesis, a structurally analogous ester .
Q. What role does the cycloheptane ring’s conformation play in thermal stability and decomposition pathways?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and enthalpic changes. Comparing with cyclohexane analogs highlights ring strain effects. Computational studies (molecular dynamics) simulate conformational flexibility under thermal stress .
Data Analysis & Reporting
Q. How should researchers document experimental procedures for peer-reviewed publication?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Main Text : Summarize key findings without duplicating tables/figures. Highlight novel methodologies (e.g., catalyst synthesis).
- Supporting Information : Include raw kinetic data, spectral copies, and computational input files. Reference datasets using persistent identifiers (e.g., DOI) .
Q. What statistical methods are recommended for analyzing catalytic efficiency data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
